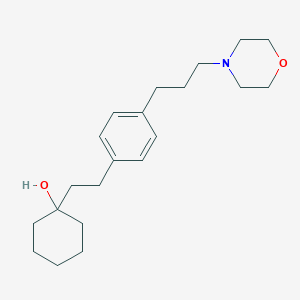![molecular formula C15H22O10 B078659 [(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate CAS No. 13437-68-8](/img/structure/B78659.png)
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate, commonly known as TAP, is a chemical compound used in scientific research. It is a derivative of pentyl acetate and is synthesized through a multistep process. TAP is a versatile compound that has been used in various scientific studies due to its unique properties.
Wirkmechanismus
TAP works by acetylating lysine residues in proteins. Lysine acetylation is a reversible post-translational modification that regulates protein function. TAP acetylates lysine residues in proteins, which can alter their function and activity. This modification can affect protein-protein interactions, protein-DNA interactions, and protein stability.
Biochemische Und Physiologische Effekte
TAP has been shown to have various biochemical and physiological effects. It has been shown to increase the acetylation of histones, which can alter gene expression. TAP has also been shown to affect the acetylation of non-histone proteins, which can affect various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. TAP has been shown to be cell-permeable and can enter cells and affect protein acetylation.
Vorteile Und Einschränkungen Für Laborexperimente
TAP has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. TAP is also cell-permeable, which allows it to enter cells and affect protein acetylation. However, TAP also has limitations. It is a chemical probe that affects the acetylation of lysine residues in proteins, which can have off-target effects. TAP can also be toxic to cells at high concentrations.
Zukünftige Richtungen
TAP has several potential future directions. It can be used to study the role of acetylation in various biological processes such as DNA repair, cell cycle regulation, and apoptosis. TAP can also be used to study the acetylation of non-histone proteins, which are involved in various cellular processes. Future studies can investigate the off-target effects of TAP and develop more specific chemical probes to study lysine acetylation. Furthermore, TAP can be used in drug discovery to develop drugs that target lysine acetylation.
Synthesemethoden
TAP is synthesized through a multistep process starting with pentyl acetate. The first step involves the conversion of pentyl acetate to pentanol using sodium borohydride. The second step involves the conversion of pentanol to pentyl bromide using hydrogen bromide. The final step involves the reaction of pentyl bromide with acetic anhydride to produce TAP.
Wissenschaftliche Forschungsanwendungen
TAP is a versatile compound that has been used in various scientific studies. It is commonly used as a chemical probe to study the role of acetylation in biological systems. TAP has been used to investigate the acetylation of histones, which play a critical role in gene expression. TAP has also been used to study the acetylation of non-histone proteins, which are involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis.
Eigenschaften
CAS-Nummer |
13437-68-8 |
|---|---|
Produktname |
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate |
Molekularformel |
C15H22O10 |
Molekulargewicht |
362.33 g/mol |
IUPAC-Name |
[(2S,4R)-2,3,4,5-tetraacetyloxypentyl] acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3/t13-,14+,15? |
InChI-Schlüssel |
NVKPIAUSOPISJK-YIONKMFJSA-N |
Isomerische SMILES |
CC(=O)OC[C@H](C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



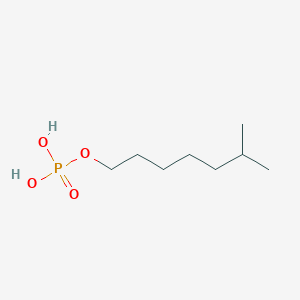
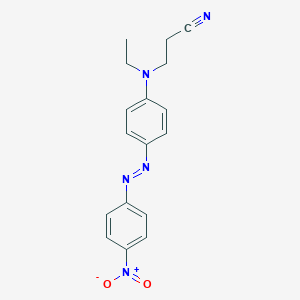
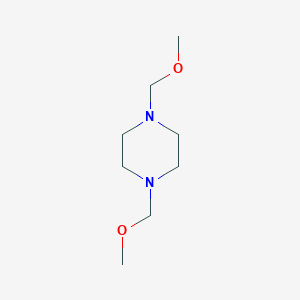
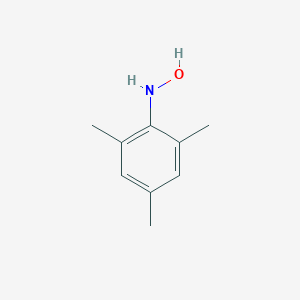
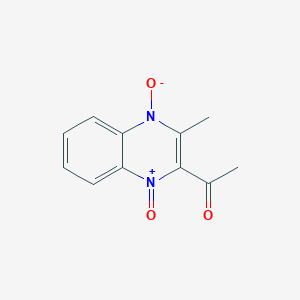
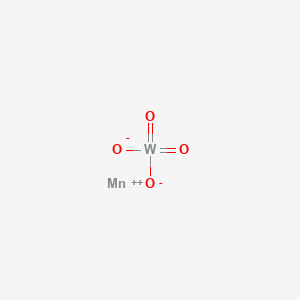
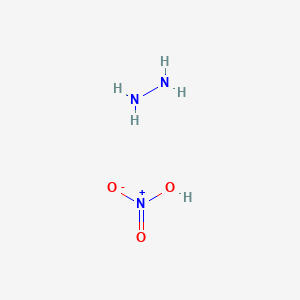
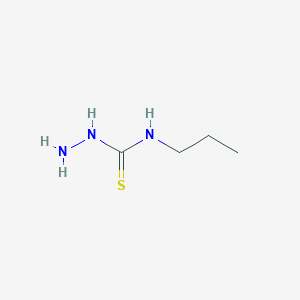

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)
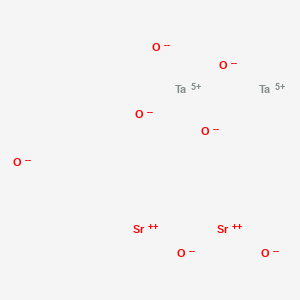
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
